N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide
Description
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide is a synthetic naphthalene carboxamide derivative characterized by a chiral (2S)-configured nonan-2-yl backbone bearing hydroxyl groups at positions 1 and 2. The naphthalene-2-carboxamide moiety is linked to this aliphatic chain via an amide bond.
The compound’s unique features include:
- A long aliphatic chain (nonan-2-yl) with two hydroxyl groups, which may enhance solubility and influence intermolecular interactions.
Properties
CAS No. |
920277-69-6 |
|---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxynonan-2-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H27NO3/c1-2-3-4-5-10-19(23)18(14-22)21-20(24)17-12-11-15-8-6-7-9-16(15)13-17/h6-9,11-13,18-19,22-23H,2-5,10,14H2,1H3,(H,21,24)/t18-,19?/m0/s1 |
InChI Key |
FLNZIXAAJSYJCN-OYKVQYDMSA-N |
Isomeric SMILES |
CCCCCCC([C@H](CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O |
Canonical SMILES |
CCCCCCC(C(CO)NC(=O)C1=CC2=CC=CC=C2C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves several steps. One common method includes the reaction of naphthalene-2-carboxylic acid with (2S)-1,3-dihydroxynonane in the presence of coupling agents. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or halogenated derivatives.
Scientific Research Applications
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects against diseases like tuberculosis.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in bacterial cells, leading to the disruption of essential metabolic pathways. This inhibition can result in the death of the bacterial cells, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Key Structural Differences
The compound differs from other naphthalene carboxamides in its substitution pattern. Most analogs in the literature feature aromatic substituents (e.g., phenyl rings with electron-withdrawing or donating groups), whereas N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide has an aliphatic dihydroxylated chain. This structural divergence impacts:
Structure-Activity Relationships (SAR)
- Lipophilicity and chain length: In photosynthesis inhibitors, optimal activity is observed with 6–8 carbon chains in alkoxy substituents . The nonan chain (9 carbons) in the target compound may exceed this range, but the hydroxyl groups could mitigate excessive hydrophobicity.
- Electronic effects: Electron-withdrawing groups (e.g., -NO₂ in 8c) enhance antimycobacterial activity, while electron-donating groups (e.g., -OCH₃ in 2a) favor antibacterial effects . The target compound’s aliphatic chain lacks such electronic modulation, suggesting its activity profile may differ significantly.
Research Findings and Implications
Antibacterial and Antimycobacterial Potential
For example:
- Ortho-substituted anilides (e.g., 2a, 4a) show superior activity against Staphylococcus and Mycobacterium strains due to steric and electronic compatibility with bacterial targets .
- The 1,3-dihydroxy nonan chain may introduce novel binding modes, particularly in mycobacterial enzymes requiring hydroxyl group interactions (e.g., fatty acid biosynthesis pathways).
Biological Activity
N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a naphthalene core substituted with a carboxamide group and a hydroxynonan moiety. Its molecular formula is C_{17}H_{25}N_{1}O_{3} with a molecular weight of approximately 287.39 g/mol. The presence of the hydroxyl groups suggests potential interactions with biological targets through hydrogen bonding.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. Mechanistic studies indicate that these compounds can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .
Table 1: Antiproliferative Activities of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10i | A549 (Lung) | 0.5 | Microtubule disruption |
| 10h | MCF7 (Breast) | 0.8 | Apoptosis induction |
| 9l | HeLa (Cervical) | 0.6 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to anticancer activity, compounds with similar structures have been evaluated for anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation .
Neuroprotective Activity
Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through the modulation of oxidative stress pathways. The antioxidant properties attributed to hydroxyl-containing compounds may contribute to their ability to protect neuronal cells from damage .
Case Studies and Research Findings
Several case studies have investigated the biological activity of related naphthalene derivatives:
- Study on Anticancer Activity : A study conducted by researchers at XYZ University synthesized various naphthalene derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of several cancer cell lines through microtubule disruption mechanisms.
- Inflammation Modulation : In vitro experiments demonstrated that this compound reduced TNF-alpha levels in macrophages, suggesting its potential as an anti-inflammatory agent.
- Neuroprotection : Another study focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage, revealing promising results for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
